molecular formula C21H20O4 B4979376 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid

3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid

Cat. No. B4979376
M. Wt: 336.4 g/mol
InChI Key: QMZNRLIEFLFCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is a chemical compound that belongs to the class of cyclobutane carboxylic acids. This compound has gained attention due to its potential applications in various scientific research fields.

Mechanism of Action

The exact mechanism of action of 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid exhibits anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been investigated for its potential use in the treatment of various inflammatory and cancer-related conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid in lab experiments is its potential to exhibit anti-inflammatory and anti-cancer properties. However, one of the limitations is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand the potential applications of this compound in various scientific research fields.

Future Directions

There are several future directions for the research of 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid. One potential direction is the investigation of its potential use in the treatment of various inflammatory and cancer-related conditions. Another direction is the synthesis of analogs of this compound to improve its potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various scientific research fields.

Synthesis Methods

The synthesis of 3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid involves the reaction of 2,4-diphenylcyclobutanone with allyl chloroformate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain the desired compound.

Scientific Research Applications

3-[(allyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and material science. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential use as a building block for the synthesis of other compounds.

properties

IUPAC Name

2,4-diphenyl-3-prop-2-enoxycarbonylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-2-13-25-21(24)19-16(14-9-5-3-6-10-14)18(20(22)23)17(19)15-11-7-4-8-12-15/h2-12,16-19H,1,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZNRLIEFLFCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.